molecular formula C9H13N3 B2369066 N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine CAS No. 1863319-16-7

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine

Cat. No. B2369066
CAS RN: 1863319-16-7
M. Wt: 163.224
InChI Key: LHEHKHSVHGXTFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine” is C7H9N3. The average mass is 135.167 Da and the monoisotopic mass is 135.079651 Da . The systematic name is 6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 312.0±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 55.3±3.0 kJ/mol and the flash point is 168.2±15.1 °C. The index of refraction is 1.644 and the molar refractivity is 38.8±0.3 cm3. It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis Methods

N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine can be synthesized through various routes. One approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using NH4OAc. This method allows access to pyrimido[4,5-d]pyrimidines with diverse substituents at positions 2 and 7 .

a. Anticancer Properties: Studies suggest that N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine derivatives exhibit promising anticancer activity. They may interfere with cell proliferation, apoptosis, and tumor growth .

b. Antimicrobial Activity: Certain analogs of this compound have demonstrated antimicrobial effects. They could be potential candidates for novel antibiotics or antifungal agents.

c. Anti-inflammatory Potential: Researchers have investigated the anti-inflammatory properties of these compounds. They may modulate inflammatory pathways and hold promise for treating inflammatory diseases.

d. Neuroprotective Effects: Preliminary studies indicate that N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine derivatives might protect neurons and mitigate neurodegenerative conditions.

e. Enzyme Inhibition: Some derivatives exhibit enzyme inhibitory activity. For instance, they may inhibit kinases or other enzymes involved in disease pathways.

Future Prospects

As researchers continue to explore this compound, its potential applications may expand. Collaborations between synthetic organic chemists and medicinal chemists can lead to novel derivatives with enhanced biological properties.

properties

IUPAC Name

N,N-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(2)9-7-4-3-5-8(7)10-6-11-9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHKHSVHGXTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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